molecular formula C21H16N6O2S2 B2776299 N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891095-95-7

N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2776299
CAS RN: 891095-95-7
M. Wt: 448.52
InChI Key: GJBQEEINIKSSTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H16N6O2S2 and its molecular weight is 448.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various heterocycles like pyrrole, pyridine, coumarin, thiazole, and more, showcasing its versatility as a precursor in chemical synthesis (Fadda et al., 2017).
  • It has been involved in the synthesis of different condensed bridgehead nitrogen heterocyclic systems, underlining its role in creating structurally complex molecules (Shiradkar & Kale, 2006).

Biological Activities

  • This compound is part of the synthesis of heterocyclic compounds that have been studied for their insecticidal activities, particularly against the cotton leafworm (Salam et al., 2020).
  • It has been used in the creation of compounds with antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Fahim & Ismael, 2019).

Pharmacological Research

  • Research has explored its derivatives for antiproliferative activities, indicating its use in cancer research (Liu et al., 2016).
  • It has been a part of studies looking into anticonvulsant agents, showcasing its potential in neurological drug development (Stec et al., 2011).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N6O2S2/c1-29-14-6-4-5-13(11-14)15-9-10-18-24-25-21(27(18)26-15)30-12-19(28)23-20-22-16-7-2-3-8-17(16)31-20/h2-11H,12H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBQEEINIKSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC5=CC=CC=C5S4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d]thiazol-2-yl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

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